Physicochemical Profiling and Synthetic Utility of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid in Modern Drug Discovery
Physicochemical Profiling and Synthetic Utility of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid in Modern Drug Discovery
An in-depth technical guide on the physicochemical properties and synthetic utility of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (commonly known as 4-(S-methylsulfonimidoyl)benzoic acid).
Introduction: The Sulfoximine Renaissance
In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists continuously seek functional groups that can navigate the complex multidimensional space of drug design. Historically dominated by sulfones and sulfonamides, the landscape has recently shifted toward their mono-aza analogues: sulfoximines [1].
4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (CAS: 1934721-92-2) represents a highly versatile, commercially available building block[2]. It combines a reactive carboxylic acid handle with an S-methylsulfoximine moiety, allowing researchers to seamlessly integrate this "rising star" functional group into complex molecular scaffolds[1]. This whitepaper dissects the physicochemical causality, bioisosteric advantages, and synthetic workflows associated with this critical intermediate.
Core Physicochemical Profiling
The unique behavior of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid stems from the tetrahedral, chiral-at-sulfur geometry of the lambda6-sulfanyl group. Unlike planar functional groups, the sp3-hybridized sulfur introduces critical 3D spatial character (Fsp3) that directly impacts solid-state packing and solvation thermodynamics.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound and explains the causality behind their impact on drug developability:
| Property | Value | Causality / Impact in Drug Design |
| Molecular Weight | 199.23 g/mol | Low MW allows for fragment-based drug design and leaves molecular "real estate" for late-stage functionalization[2]. |
| Topological Polar Surface Area | ~ 83 Ų | Provides an optimal balance, driving aqueous solubility while maintaining passive membrane permeability[3]. |
| Hydrogen Bond Donors | 2 (COOH, NH) | The unsubstituted imine (NH) acts as a highly directional vector for kinase hinge-binding or receptor engagement[1]. |
| Hydrogen Bond Acceptors | 4 (C=O, OH, S=O, S=N) | The highly polarized S=O and S=N bonds provide strong dipole-dipole interactions with water, driving thermodynamic solubility[3]. |
| pKa (Carboxylic Acid) | ~ 4.0 | Fully deprotonated at physiological pH (7.4), enabling straightforward salt formation and formulation. |
| pKa (Sulfoximine NH) | ~ 2.0 - 3.0 (Conjugate Acid) | The nitrogen is a very weak base. It remains neutral at pH 7.4, effectively bypassing the phospholipidosis (PLD) toxicity risks commonly associated with basic aliphatic amines[4]. |
| pKa (α-Protons of S-Methyl) | ~ 33.0 (in DMSO) | The exceptionally high pKa of the alpha-protons confers profound chemical stability against unwanted enolization or degradation under basic conditions[5]. |
Mechanistic Causality: Why Replace Sulfones?
For decades, sulfones were the default choice for introducing polar vectors. However, the transition to sulfoximines via building blocks like 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is driven by three distinct E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) validated mechanisms:
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Disruption of Crystal Lattice Energy: Sulfones often suffer from poor aqueous solubility due to strong intermolecular stacking in the solid state. The introduction of the imine nitrogen in the sulfoximine breaks this symmetry, lowering the melting point and crystal lattice energy, which thermodynamically favors dissolution in aqueous media[5].
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Dual H-Bonding Capability: While sulfones only offer hydrogen bond acceptors, the unsubstituted NH of the sulfoximine acts as both a donor and an acceptor[1]. This dual nature allows for tighter binding affinities in target protein pockets.
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Metabolic Shielding: The sulfoximine group is highly resistant to oxidative metabolism (unlike sulfides or sulfoxides) and demonstrates lower intrinsic clearance (CLint) in human liver microsomes compared to isosteric sulfonamides[3].
Caption: Physicochemical property tuning via N-functionalization of the sulfoximine moiety.
Synthetic Utility & Self-Validating Protocols
To leverage 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid in drug discovery, robust and self-validating synthetic workflows are required. The following protocols detail the mechanistic causality behind each reagent choice.
Protocol A: Amide Coupling via HATU Activation
Objective: Conjugate the benzoic acid moiety to a primary amine (e.g., a kinase inhibitor scaffold) without degrading the sulfoximine group.
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Step 1: Activation. Dissolve 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
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Causality: The para-sulfoximine group is strongly electron-withdrawing, which reduces the nucleophilicity of the carboxylate. HATU is specifically chosen over standard EDC/HOBt because it rapidly forms a highly reactive HOAt ester, overcoming the electronic deactivation and preventing off-target epimerization.
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Step 2: Coupling. Stir for 15 minutes at room temperature to ensure complete active ester formation, then add the primary amine (1.1 eq). Stir for 2-4 hours.
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Step 3: Self-Validation (Quality Control). Monitor the reaction via LC-MS.
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Validation Metric: The disappearance of the starting material mass (m/z 198.0 [M-H]⁻) and the emergence of the product mass confirms successful coupling. The sulfoximine NH remains unreactive under these conditions due to its low nucleophilicity.
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Step 4: Workup. Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Late-Stage N-Cyanation of the Sulfoximine
Objective: Fine-tune the lipophilicity and lower the basicity of the coupled sulfoximine intermediate by introducing a cyano group at the nitrogen.
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Step 1: Reagent Assembly. Dissolve the purified intermediate from Protocol A (1.0 eq) in anhydrous DCM. Add 4-Dimethylaminopyridine (DMAP, 2.0 eq).
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Step 2: Electrophilic Addition. Cool the mixture to 0 °C and dropwise add Cyanogen bromide (BrCN, 1.5 eq).
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Causality: DMAP acts as both an acid scavenger and a nucleophilic catalyst. It reacts with BrCN to form a highly electrophilic N-cyano-pyridinium intermediate, which efficiently transfers the cyano group to the weakly nucleophilic sulfoximine nitrogen.
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Step 3: Self-Validation (Quality Control). Analyze via ¹H NMR and LC-MS.
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Validation Metric: In ¹H NMR, the broad singlet corresponding to the sulfoximine N-H proton (~ 4.0 - 4.5 ppm) will completely disappear. LC-MS will show a mass shift of +25 Da.
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Caption: Self-validating synthetic workflow for amide coupling and late-stage N-functionalization.
Conclusion
4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is far more than a simple structural linker; it is a strategic tool for molecular optimization. By understanding the causality behind its physicochemical properties—specifically its 3D geometry, dual H-bonding capacity, and tunable nitrogen vector—drug development professionals can systematically overcome developability bottlenecks such as poor solubility, rapid metabolic clearance, and off-target toxicity.
References
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Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery ResearchGate URL:[Link]
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α-Functionalisation of Cyclic Sulfoximines via Lithiation-Trapping White Rose eTheses Online URL:[Link]
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Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity ResearchGate URL:[Link]
